molecular formula C7H2Cl2FNO4 B010297 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid CAS No. 106809-14-7

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Cat. No. B010297
Key on ui cas rn: 106809-14-7
M. Wt: 254 g/mol
InChI Key: PCSAPCNEJUEIGU-UHFFFAOYSA-N
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Patent
US04725595

Procedure details

40 ml of concentrated nitric acid are added dropwise to 34 ml of concentrated sulphuric acid, while cooling with ice and stirring. 20.9 g of 2,4-dichloro-5-fluorobenzoic acid are introduced in portions into this nitration mixture, whereupon the temperature rises to 45°-50° C. The mixture is then heated at 90°-100° C. for a further 3 hours, the mixture is cooled to room temperature and poured onto 350 ml of ice-water and the precipitate is filtered off with suction and washed with water. The moist crude product is dissolved hot in 30 ml of methanol, and 150 ml of H2O were added to the solution. The precipitate is filtered off cold with suction, washed with CH3OH/H2O and dried in vacuo at 80° C. 21.2 g of crude 2,4-dichloro-5-fluoro-3-nitro-benzoic acid are obtained. The compound is sufficiently pure for the subsequent reactions. A sample recrystallized from toluene/petroleum ether gives crystals of melting point 192° C.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[Cl:10][C:11]1[CH:19]=[C:18]([Cl:20])[C:17]([F:21])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14]>>[Cl:10][C:11]1[C:19]([N+:1]([O-:4])=[O:2])=[C:18]([Cl:20])[C:17]([F:21])=[CH:16][C:12]=1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
34 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20.9 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)F
Step Three
Name
ice water
Quantity
350 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
rises to 45°-50° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated at 90°-100° C. for a further 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The moist crude product is dissolved hot in 30 ml of methanol
ADDITION
Type
ADDITION
Details
150 ml of H2O were added to the solution
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off cold with suction
WASH
Type
WASH
Details
washed with CH3OH/H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 80° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1[N+](=O)[O-])Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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